molecular formula C21H14ClF2N3O2S B2643268 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 886965-47-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2643268
CAS RN: 886965-47-5
M. Wt: 445.87
InChI Key: CTSBJSPTAHYOEU-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . The synthesis of thiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antimicrobial Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide and its derivatives exhibit antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized various amide derivatives, including those similar in structure to the compound , and observed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis for Radiopharmaceuticals

Bobeldijk et al. (1990) focused on synthesizing similar compounds for preparing radiopharmaceuticals. Their work illustrates the potential use of related benzamide derivatives in the field of medical imaging, particularly in the synthesis of compounds like (S)-123I-IBZM (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).

Anticancer Activity

Gomathi Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with compounds structurally similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide. These complexes were studied for their fluorescence properties and anticancer activity, indicating potential applications in cancer research and treatment (Vellaiswamy & Ramaswamy, 2017).

Future Directions

The design and development of different thiazole derivatives is an active area of research due to their diverse biological activities . Further studies are needed to explore the potential applications of these compounds in medicine.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O2S/c1-29-16-8-7-13(22)19-18(16)26-21(30-19)27(11-12-4-3-9-25-10-12)20(28)17-14(23)5-2-6-15(17)24/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBJSPTAHYOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-3-ylmethyl)benzamide

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